![molecular formula C14H10N4O2S3 B2862533 2-(((3-Methylimidazo[2,1-b]thiazol-6-yl)methyl)thio)-5-nitrobenzo[d]thiazole CAS No. 328017-30-7](/img/structure/B2862533.png)

2-(((3-Methylimidazo[2,1-b]thiazol-6-yl)methyl)thio)-5-nitrobenzo[d]thiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

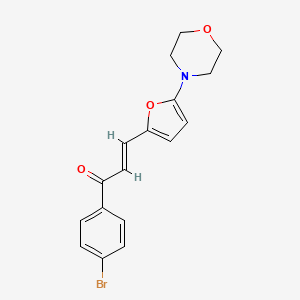

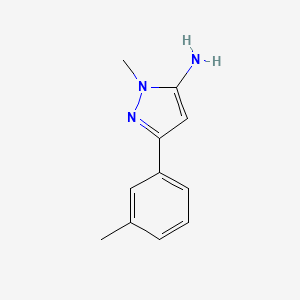

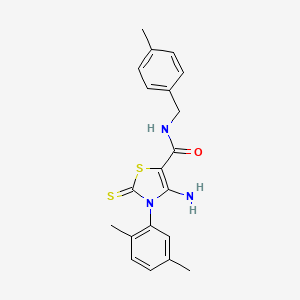

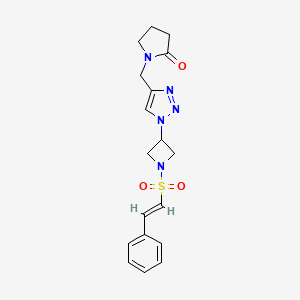

Imidazo[2,1-b]thiazoles are a class of heterocyclic compounds that have been the subject of significant research due to their diverse biological activities . They are known to act as effective molecular scaffolds for synthetic, structural, and biomedical research .

Synthesis Analysis

Imidazo[2,1-b]thiazoles can be synthesized through various methods. One efficient method involves the recyclization of imidazo[2,1-b][1,3,4]thiadiazoles during their reaction with arylacetylenes in the presence of t-BuOK under mild conditions .Molecular Structure Analysis

The imidazo[2,1-b]thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The chemical shift of the ring proton (between 7.27 and 8.77 ppm) and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

The mechanistic insights into the bioactivation pathways of imidazo[2,1-b]thiazoles have allowed the deployment of a rational chemical intervention strategy that involved replacement of the thiazole ring with a 1,2,4-thiadiazole group .Physical And Chemical Properties Analysis

Thiazole, a component of the imidazo[2,1-b]thiazole structure, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications

Synthesis and Biological Activity

Research into derivatives of benzimidazole, such as 2-(((3-Methylimidazo[2,1-b]thiazol-6-yl)methyl)thio)-5-nitrobenzo[d]thiazole, highlights their potential in developing inhibitors for viral diseases, including hepatitis C virus (HCV). In one study, derivatives incorporating triazole moieties showed significant activity against HCV, emphasizing the role of substituents at the benzimidazole position for inhibiting HCV (Youssif et al., 2016).

Anticancer Potential

Further research into 2-methyl-5-nitrobenzimidazoles with various substituents has demonstrated antitumor effects, particularly against breast cancer cells. This suggests a promising avenue for developing new anticancer agents by modifying the side chains of benzimidazole derivatives (Ramla et al., 2006).

Antituberculosis Activity

Another area of application is in the treatment of tuberculosis. Certain derivatives have been synthesized and evaluated for their efficacy against Mycobacterium tuberculosis. Some compounds have shown significant antituberculosis activity, pointing to the potential of benzimidazole derivatives in tuberculosis therapy (Foroumadi et al., 2004).

Antimicrobial Activities

The exploration of benzimidazole derivatives extends to their antimicrobial properties. Nitroimidazole derivatives containing the 1,3,4-oxadiazole scaffold, inspired by secnidazole analogs, have shown strong antibacterial activities. This demonstrates the versatility of these compounds in combating bacterial infections (Li et al., 2012).

Safety And Hazards

Future Directions

properties

IUPAC Name |

2-[(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)methylsulfanyl]-5-nitro-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O2S3/c1-8-6-21-13-15-9(5-17(8)13)7-22-14-16-11-4-10(18(19)20)2-3-12(11)23-14/h2-6H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPCIZGAOZUIIPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC2=NC(=CN12)CSC3=NC4=C(S3)C=CC(=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(((3-Methylimidazo[2,1-b]thiazol-6-yl)methyl)thio)-5-nitrobenzo[d]thiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2862451.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenylethanesulfonamide](/img/structure/B2862454.png)

![3-Methyl-6-prop-2-enoxy-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2862458.png)

![N-(4-fluoro-3-nitrophenyl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2862459.png)

![2-cyano-N-[(oxolan-2-yl)methyl]-N-[(pyridin-4-yl)methyl]pyridine-4-carboxamide](/img/structure/B2862466.png)

![2-[[4-amino-6-[(4-ethoxyphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2862467.png)